BCRP Selectivity Over P-gp: Class-Level Evidence for Ortho-Tetrazole Benzamides vs. FTC
In the benzamide-phenyltetrazole series reported by Gujarati et al. (2017), compounds with an ortho-tetrazole benzamide architecture demonstrated selective BCRP inhibition without reversing P-gp-mediated resistance in SW620/Ad300 cells at concentrations producing significant BCRP reversal, whereas the reference inhibitor FTC (fumitremorgin C) is known to exhibit both BCRP and P-gp modulatory activity [1]. Specifically, the benzamide series (compounds structurally analogous to 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide) failed to produce any reversal effect in the P-gp-overexpressing cell line, indicating functional selectivity for BCRP [1]. This selectivity profile is a critical differentiator during procurement for BCRP-specific mechanistic studies, as non-selective inhibitors confound interpretation of transporter pharmacology.
| Evidence Dimension | Selectivity: BCRP reversal vs. P-gp reversal in resistant cell lines |
|---|---|
| Target Compound Data | No reversal effect in P-gp-overexpressing SW620/Ad300 cells (benzamide series, 10 µM) [1] |
| Comparator Or Baseline | FTC (fumitremorgin C): inhibits both BCRP and P-gp; other dual inhibitors (e.g., elacridar) show P-gp activity |
| Quantified Difference | Qualitative: BCRP-selective vs. dual BCRP/P-gp inhibition. Benzamide series exhibits functional BCRP selectivity absent in FTC. |
| Conditions | H460 and H460/MX20 NSCLC lines for BCRP; SW620/Ad300 for P-gp; MTT cytotoxicity reversal assay at 10 µM [1] |
Why This Matters
For researchers dissecting BCRP-specific resistance mechanisms, a compound lacking P-gp confounding activity eliminates a major source of off-target noise, improving experimental interpretability.
- [1] Gujarati NA, Zeng L, Gupta P, Chen ZS, Korlipara VL. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorg Med Chem Lett. 2017;27(20):4698-4704. doi:10.1016/j.bmcl.2017.09.009. PMID: 28916341. View Source
